molecular formula C16H19N3O5S B6587578 2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]- CAS No. 1219841-71-0

2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]-

Cat. No.: B6587578
CAS No.: 1219841-71-0
M. Wt: 365.4 g/mol
InChI Key: FJSDIBZEOLIKPI-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]- is a complex organic compound with significant potential in various scientific fields. This compound features a benzoxazolone core, which is known for its diverse biological activities, and a piperazine ring substituted with a cyclopropylsulfonyl group, adding to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]- typically involves multiple steps:

    Formation of the Benzoxazolone Core: This can be achieved through the cyclization of o-aminophenol with carbon dioxide or phosgene.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Cyclopropylsulfonyl Group: This step involves the reaction of cyclopropanesulfonyl chloride with the piperazine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group is known to enhance binding affinity and specificity, making the compound a potent inhibitor or modulator of its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one: Known for its use as a receptor ligand.

    1,2-Dihydro-3H-pyrrolo[1,2-c]imidazol-3-one: Exhibits antibacterial properties.

Uniqueness

2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]- stands out due to its unique combination of a benzoxazolone core and a cyclopropylsulfonyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c20-15(11-19-13-3-1-2-4-14(13)24-16(19)21)17-7-9-18(10-8-17)25(22,23)12-5-6-12/h1-4,12H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSDIBZEOLIKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141033
Record name 3-[2-[4-(Cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]-2(3H)-benzoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219841-71-0
Record name 3-[2-[4-(Cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219841-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-[4-(Cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]-2(3H)-benzoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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